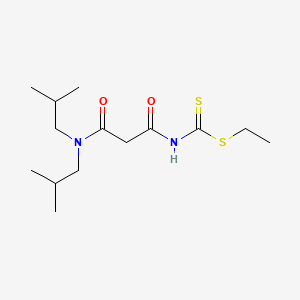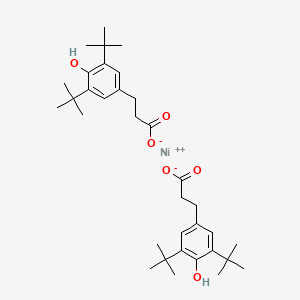
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is a compound that combines the antioxidant properties of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate with the catalytic properties of nickel(2+). This compound is known for its stability and effectiveness in various chemical processes, making it a valuable component in industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes, where the intermediate butyl-phloretic ester is reacted with stearyl alcohol under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
科学的研究の応用
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) has numerous scientific research applications, including:
作用機序
The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage. The nickel(2+) component acts as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of these processes. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of electron transfer reactions .
類似化合物との比較
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant commonly used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another high-performance antioxidant used in polymer chemistry.
Uniqueness
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is unique due to its combination of antioxidant and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both stabilization and catalysis, such as in the production of high-performance polymers and in various chemical synthesis processes .
特性
CAS番号 |
55868-93-4 |
|---|---|
分子式 |
C34H50NiO6 |
分子量 |
613.4 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) |
InChI |
InChI=1S/2C17H26O3.Ni/c2*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;/h2*9-10,20H,7-8H2,1-6H3,(H,18,19);/q;;+2/p-2 |
InChIキー |
XWWUAVXFGRSGLF-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



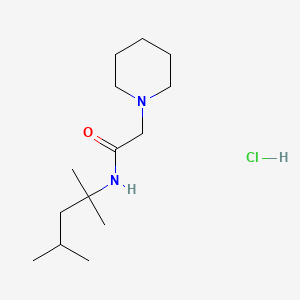
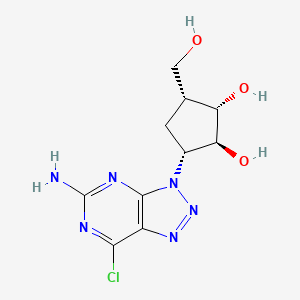

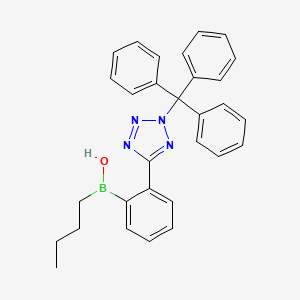
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
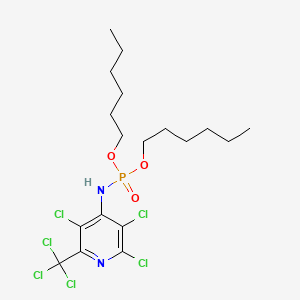
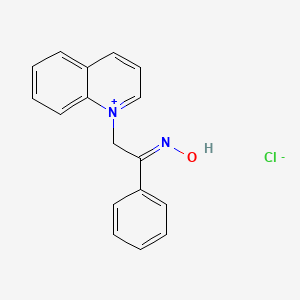
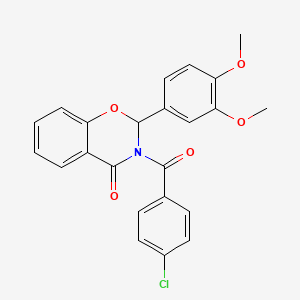
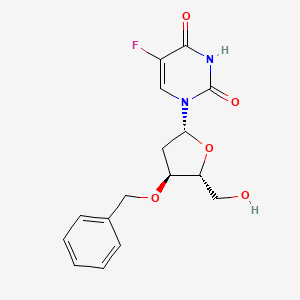
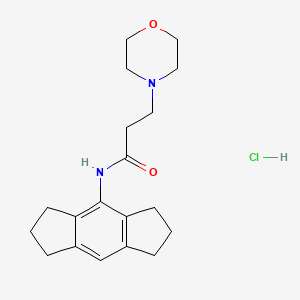
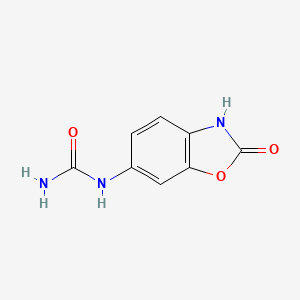
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
